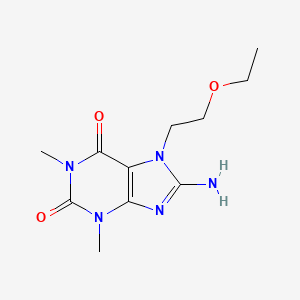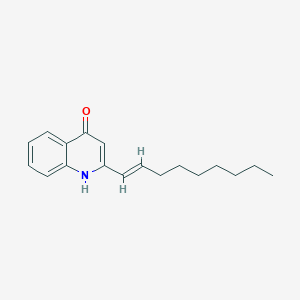
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and non-1-en-1-yl bromide.
Formation of Intermediate: The non-1-en-1-yl group is introduced to the quinoline core through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, to deprotonate the quinoline, making it more nucleophilic.
Cyclization: The intermediate undergoes cyclization to form the quinolin-4-one core. This step often involves heating the reaction mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or toluene.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-4-one derivatives with additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the quinolin-4-one core to a quinoline derivative with reduced functional groups.
Substitution: The non-1-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Quinolin-4-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinolin-4-one derivatives with various alkyl or aryl substituents.
科学研究应用
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in disease pathways.
相似化合物的比较
Similar Compounds
Quinolin-4-one: The parent compound with a similar core structure but lacking the non-1-en-1-yl substituent.
2-Alkylquinolin-4-ones: Compounds with various alkyl groups at the 2-position.
2-Arylquinolin-4-ones: Compounds with aryl groups at the 2-position.
Uniqueness
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is unique due to the presence of the non-1-en-1-yl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
2-[(E)-non-1-enyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+ |
InChI 键 |
ZNTUDOOZDLMYAG-DHZHZOJOSA-N |
手性 SMILES |
CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1 |
规范 SMILES |
CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


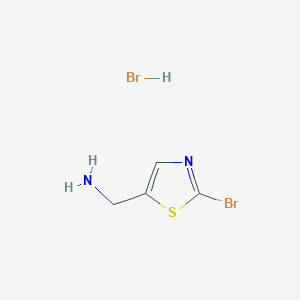
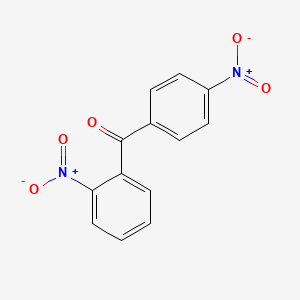
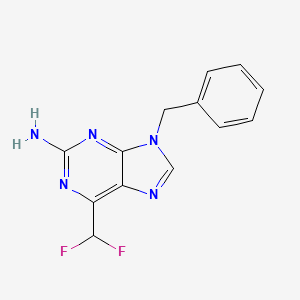
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
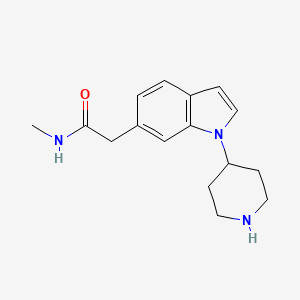
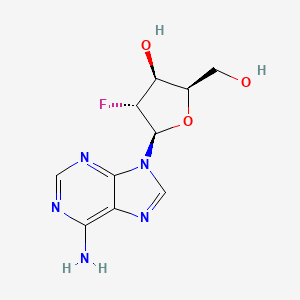
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
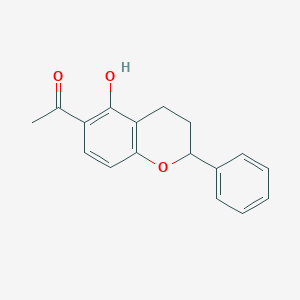
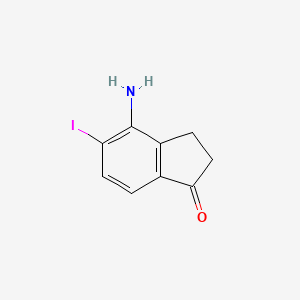

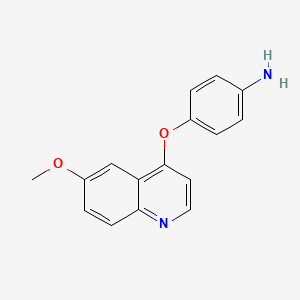

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
